molecular formula C16H15F3N2O2 B8541281 Methyl 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoate

Methyl 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoate

Cat. No.: B8541281
M. Wt: 324.30 g/mol
InChI Key: UVFRWLQYBMQDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoate is a useful research compound. Its molecular formula is C16H15F3N2O2 and its molecular weight is 324.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H15F3N2O2

Molecular Weight

324.30 g/mol

IUPAC Name

methyl 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzoate

InChI

InChI=1S/C16H15F3N2O2/c1-23-15(22)10-6-8-11(9-7-10)21-13-5-3-2-4-12(13)14(20-21)16(17,18)19/h6-9H,2-5H2,1H3

InChI Key

UVFRWLQYBMQDEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 4-iodobenzoate (1.40 g, 5.34 mmol), 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (1.22 g, 6.42 mmol), copper (I) iodide (1 mol %, 10 mg, 0.05 mmol), trans-1,2-diaminocyclohexane (10 mol %, 62 mg, 0.54 mmol) and potassium carbonate (1.56 g, 11.3 mmol) in 1,4-dioxane (8 ml) was stirred at 180° C. in a microwave reactor for 45 minutes, then fresh copper (I) iodide (1 mol %, 10 mg, 0.05 mmol) and trans-1,2-diaminocyclohexane (10 mol %, 62 mg, 0.54 mmol) were added and the reaction stirred at 180° C. in a microwave reactor for 1 h 45 minutes. The reaction mix was cooled and added to a 50 g pre-packed silica column which was then eluted from 0-50% ethyl acetate in petroleum ether to give a crop of the title compound as a brown oil (630 mg, 36%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Two
Yield
36%

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